SHR-110008
Description
Overview of Taxane-Based Therapeutics in Oncology
Taxanes represent a significant class of chemotherapy drugs widely utilized in the treatment of various cancers, including breast, ovarian, lung, and prostate cancer. clevelandclinic.orgnih.gov These compounds are diterpenes, initially discovered in plants of the Taxus genus, commonly known as yews. clevelandclinic.orgnih.gov Their primary mechanism of action involves targeting microtubules, essential components of the cell's cytoskeleton. nih.govwikipedia.org Unlike other tubulin-targeting agents, taxanes promote the assembly of tubulin into stable microtubules and inhibit their disassembly. nih.govwikipedia.orgmims.combccancer.bc.ca This stabilization disrupts the dynamic equilibrium of the microtubule system, interfering with vital cellular functions, particularly during mitosis (cell division). nih.govwikipedia.orgmims.combccancer.bc.camdpi.com The resulting inability of cancer cells to properly divide leads to cell cycle arrest, primarily at the G2/M phase, and ultimately triggers apoptotic cell death. nih.govbccancer.bc.camdpi.com
Prominent examples of taxane (B156437) drugs include paclitaxel (B517696) and docetaxel (B913), both of which have demonstrated considerable efficacy in improving survival rates and reducing cancer recurrence in various malignancies. clevelandclinic.orgmdpi.comwaocp.orgcochrane.org More recently, cabazitaxel (B1684091) has been approved as a fourth taxane for cancer therapy. wikipedia.orgresearchgate.net Despite their clinical success, existing taxane therapies can face limitations, including the development of drug resistance and challenges associated with their formulation and administration. waocp.orgresearchgate.netaacrjournals.org
Origin and Classification of SHR-110008 (Felotaxel) as a Novel Docetaxel Derivative
This compound, also known by the name Felotaxel, is a chemical compound that has emerged in contemporary cancer research as a novel taxane derivative. medchemexpress.comresearchgate.netchemicalbook.in Specifically, it is classified as a derivative of docetaxel. medchemexpress.comnih.govulb.ac.beresearchgate.net this compound belongs to the class of 9-β-dihydro-9,10-O-acetal taxanes. researchgate.netoup.comresearchgate.net This structural modification distinguishes it from its parent compound, docetaxel. researchgate.netoup.comresearchgate.net Research indicates that this modification may play a role in its pharmacological properties, including its activity against certain resistant cancer cell lines. oup.comresearchgate.net
Rationale for Researching Advanced Taxane Analogs
The ongoing research and development of advanced taxane analogs like this compound are driven by several key rationales aimed at overcoming the limitations of existing taxane-based therapies and enhancing treatment outcomes. A primary motivation is to address the issue of acquired resistance that can develop in cancer cells treated with current taxanes such as paclitaxel and docetaxel. waocp.orgaacrjournals.org The structural modifications in novel analogs are explored to potentially circumvent resistance mechanisms, including those mediated by efflux pumps like P-glycoprotein, which can reduce intracellular drug concentrations. researchgate.netoup.comresearchgate.net
Furthermore, the development of new taxane analogs seeks to improve the therapeutic index by potentially enhancing antitumor activity, broadening the spectrum of treatable cancers, and optimizing pharmacokinetic profiles. aacrjournals.orgresearchgate.netnih.gov Preclinical studies investigating novel taxanes aim to identify compounds with greater potency or more favorable distribution and elimination characteristics. aacrjournals.orgresearchgate.netnih.gov The goal is to develop agents that can offer improved efficacy, potentially at lower doses, or with reduced potential for certain types of resistance, ultimately leading to better patient responses and outcomes. aacrjournals.orgresearchgate.netnih.gov
Scope and Academic Relevance of this compound Investigations
The academic relevance and scope of investigations into this compound primarily revolve around its evaluation as a potential next-generation taxane in oncology. Research efforts have focused on characterizing its preclinical pharmacokinetic profile, tissue distribution, and excretion in animal models. researchgate.netnih.gov Studies have been conducted to determine its protein binding capacity in plasma and to develop sensitive analytical methods for its quantification in biological matrices like plasma and urine. researchgate.netnih.govoup.compsu.edu
Furthermore, the antitumor activity of this compound has been assessed in preclinical models, including its efficacy against cancer xenografts in mice and its potency against docetaxel-resistant cell lines. oup.com These investigations aim to understand the compound's behavior within biological systems and its potential therapeutic advantages compared to existing taxanes. The academic relevance lies in contributing to the broader understanding of taxane pharmacology and the potential of novel derivatives to address unmet needs in cancer therapy. researchgate.netnih.gov The scope of this research is currently situated within preclinical and early clinical investigation phases, focusing on establishing a foundational understanding of the compound's properties and potential. researchgate.netnih.gov
Preclinical Pharmacokinetic Data of Felotaxel (this compound) in Rats (5 mg/kg IV) researchgate.netnih.gov
| Parameter | Value (Range) | Unit |
| Elimination Half-Life | 5.18 to 7.32 | hours |
| Protein Binding (100-5000 ng/mL) | Nearly linear | - |
| Excretion (Urine, 24h) | Approximately 0.21% | % |
| Excretion (Feces, 24h) | Approximately 0.72% | % |
| Excretion (Bile, 12h) | Approximately 0.25% | % |
Antitumor Activity of this compound vs. Docetaxel in A549 Lung Cancer Xenografts (Nude Mice) oup.compsu.edu
| Compound | Antitumor Activity vs. Docetaxel | Note |
| This compound | 20% Higher | Even at a lower dose than docetaxel |
Potency against Docetaxel-Resistant Cell Lines oup.com
| Compound | Activity against Docetaxel-Resistant Cell Lines |
| This compound | High Potency |
Properties
CAS No. |
944154-59-0 |
|---|---|
Molecular Formula |
C50H64N2O15 |
Molecular Weight |
933.061 |
IUPAC Name |
(2aS,2bR,3S,4S,11bS)-10-((2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methyl)-2a-acetoxy-6-((3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4,12-dihydroxy-7,11b,14,14-tetramethyl-2a,2b,3,4,5,6,8a,11a,11b,12,13,13a-dodecahydro-2H-4,8-methanooxeto[3'',2'':3',4']benzo[1',2':3,4]cyclodeca[1,2-d][1,3]dioxol-3-yl benzoate |
InChI |
InChI=1S/C50H64N2O15/c1-26-32(62-44(57)38(55)37(28-15-11-9-12-16-28)51-45(58)67-46(3,4)5)21-50(59)42(65-43(56)29-17-13-10-14-18-29)40-48(8,33(54)20-34-49(40,25-61-34)66-27(2)53)41-39(36(26)47(50,6)7)63-35(64-41)23-52-22-31-19-30(52)24-60-31/h9-18,30-35,37-42,54-55,59H,19-25H2,1-8H3,(H,51,58)/t30?,31?,32?,33?,34?,35?,37?,38?,39?,40-,41?,42-,48+,49-,50+/m0/s1 |
InChI Key |
GZMARNNFOHRGHP-UJHVPACVSA-N |
SMILES |
CC1=C2C3C(OC(CN4CC5CC4CO5)O3)[C@@]6(C)[C@@H]([C@]7(OC(C)=O)COC7CC6O)[C@H](OC(C8=CC=CC=C8)=O)[C@@](CC1OC(C(O)C(NC(OC(C)(C)C)=O)C9=CC=CC=C9)=O)(O)C2(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SHR-110008; SHR110008; SHR 110008; Felotaxel |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Shr 110008 Activity
Comparative Analysis with Docetaxel (B913): Mechanistic Similarities and Distinctions
SHR-110008 shares the fundamental mechanism of action with its parent compound, docetaxel. wikipedia.orgguidetopharmacology.orgdrugbank.commedchemexpress.comnih.gov Both compounds are microtubule-targeting agents that interfere with the dynamic equilibrium of tubulin assembly and disassembly, which is essential for various cellular functions, particularly cell division. scispace.comwikipedia.orgdrugbank.comuniv-grenoble-alpes.fr
The core mechanistic similarity lies in their ability to bind to tubulin and promote the formation of stable microtubules while simultaneously inhibiting their depolymerization. scispace.comdrugbank.commims.com This leads to an accumulation of non-functional microtubule bundles within the cell, disrupting critical processes that rely on dynamic microtubule remodeling. drugbank.com
A notable distinction highlighted in research is the observed activity of this compound against cancer cell lines that have developed resistance to docetaxel. researchgate.netoup.comscispace.com This resistance is often associated with the overexpression of efflux pumps like P-glycoprotein. researchgate.netoup.com The structural modifications in this compound, specifically its characterization as a 9-β-dihydro-9, 10-O-acetal derivative of docetaxel, are suggested to potentially circumvent this resistance mechanism by interfering with P-glycoprotein binding. researchgate.netoup.com Preclinical studies in nude mice bearing A549 human lung cancer xenografts indicated that this compound demonstrated higher antitumor activity compared to docetaxel, even when administered at a lower dose. oup.comscispace.com
Microtubule Dynamics Modulation
The primary molecular target of this compound is tubulin, the protein subunit that polymerizes to form microtubules. By binding to tubulin, this compound disrupts the normal dynamic instability of the microtubule network.
Stabilization of Microtubule Assembly
This compound promotes the assembly of tubulin dimers into polymeric microtubules. scispace.comdrugbank.commims.com This action leads to an increase in the total mass of polymerized tubulin within the cell, effectively shifting the balance towards microtubule formation. scispace.comdrugbank.com
Inhibition of Microtubule Depolymerization
Crucially, this compound inhibits the depolymerization of microtubules. scispace.comdrugbank.commims.com This prevents the breakdown of microtubules into free tubulin dimers, thereby stabilizing the microtubule structure. scispace.comdrugbank.com The combined effect of enhanced assembly and inhibited disassembly results in the formation of excessively stable and dysfunctional microtubule bundles, which are unable to undergo the dynamic changes required for normal cellular processes. drugbank.com
Cell Cycle Progression Interference
The disruption of microtubule dynamics by this compound has a profound impact on the cell cycle, particularly during the mitotic phase, which is highly dependent on the proper assembly and function of the mitotic spindle. drugbank.comgoogle.comgoogle.com
Induction of G2/M Phase Arrest
The aberrant microtubule structures induced by this compound activate the spindle assembly checkpoint (SAC). This critical surveillance mechanism in the cell cycle monitors the attachment of chromosomes to the mitotic spindle. Activation of the SAC by the dysfunctional microtubules leads to a block in cell cycle progression at the G2/M transition or during mitosis itself. researchgate.netmdpi.com This G2/M phase arrest prevents cancer cells from dividing and is a key component of this compound's cytotoxic effect. mdpi.combiorxiv.org
Programmed Cell Death Induction
Prolonged arrest at the G2/M phase due to the persistent disruption of microtubule dynamics by this compound triggers the intrinsic apoptotic pathway in susceptible cancer cells. semanticscholar.orgnih.govmdpi.com While the specific signaling cascades activated by this compound leading to apoptosis may vary depending on the cell type, the sustained mitotic block is a potent inducer of programmed cell death. mdpi.comthermofisher.com This typically involves the activation of caspases and other pro-apoptotic factors, leading to the characteristic morphological and biochemical changes associated with apoptosis. mdpi.comnih.govmdpi.com
Research findings indicate the potential of this compound as an antitumor agent, particularly in overcoming docetaxel resistance, by effectively modulating microtubule dynamics, inducing G2/M arrest, and subsequently triggering apoptosis. researchgate.netoup.comscispace.com
Activation of Apoptotic Pathways
Taxanes like docetaxel exert their cytotoxic effects primarily by binding to tubulin, promoting the assembly of microtubules, and simultaneously inhibiting their depolymerization. This leads to the stabilization of microtubules, disrupting the dynamic equilibrium necessary for cellular processes, especially mitosis. The resulting accumulation of stable microtubule bundles interferes with the formation of the mitotic spindle, causing mitotic arrest at the G2/M phase of the cell cycle. wikipedia.orgmims.commedchemexpress.com Prolonged mitotic arrest triggers a cascade of events that ultimately lead to programmed cell death, or apoptosis. medchemexpress.comnih.gov
Apoptosis is a highly regulated process involving distinct signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of executioner caspases, such as caspase-3. genome.jpcreative-diagnostics.comcusabio.commdpi.com While specific detailed research findings on the direct activation of apoptotic pathways by this compound are not extensively available in the examined literature, its structural and functional relationship to docetaxel suggests that it likely induces apoptosis through a similar mechanism involving microtubule stabilization and subsequent downstream apoptotic signaling. Docetaxel is known to induce cell apoptosis and arrest the cell cycle at G2/M. medchemexpress.com This disruption of cell cycle progression is a potent trigger for the apoptotic machinery.
Evasion of Drug Resistance Mechanisms
A significant challenge in cancer chemotherapy is the development of drug resistance, where cancer cells develop mechanisms to evade the cytotoxic effects of therapeutic agents. Docetaxel resistance can arise through various mechanisms, including alterations in tubulin structure or expression, modulation of cell cycle checkpoints, and increased drug efflux mediated by transporter proteins like P-glycoprotein. nih.govresearchgate.net this compound has demonstrated activity in overcoming some of these resistance mechanisms.
Activity Against Docetaxel-Resistant Cell Lines
Research indicates that this compound is more active than docetaxel against certain resistant cancer cell lines. researchgate.netresearchgate.net Specifically, studies have shown that 9-b-dihydro-9, 10-O-acetal taxanes, a class that includes this compound, exhibit higher potency against resistant cancer cell lines that express P-glycoprotein. researchgate.netresearchgate.net This suggests that this compound retains efficacy in cellular contexts where docetaxel's activity is diminished due to resistance.
Implications for P-glycoprotein Mediated Efflux
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting various substrates, including many chemotherapy drugs like docetaxel, out of cells. genome.jpcusabio.comfishersci.co.ukwikipedia.org Overexpression of P-gp in cancer cells is a well-established mechanism of multidrug resistance, leading to reduced intracellular drug concentrations and decreased therapeutic efficacy. genome.jpwikipedia.org
Preclinical Pharmacokinetic and Metabolic Characterization of Shr 110008
In Vitro Pharmacokinetic Assessment
In vitro studies provide insights into the intrinsic properties of SHR-110008 related to its interaction with biological components, such as plasma proteins and drug-metabolizing enzymes. nih.govnih.gov
Plasma Protein Binding Characteristics
Plasma protein binding is a critical factor influencing drug distribution and availability at the site of action. In vitro studies using ultrafiltration have assessed the protein binding ability of this compound in plasma. nih.gov The protein binding capacity of this compound in plasma has been observed to be nearly linear across a concentration range of 100-5000 ng/mL. nih.gov This suggests that within this concentration range, the proportion of this compound bound to plasma proteins remains relatively constant.
Cytochrome P450 Enzyme Inhibition and Induction Potential
The potential for a drug to inhibit or induce cytochrome P450 (CYP) enzymes is crucial for predicting potential drug-drug interactions. nih.govablesci.compsychdb.com In vitro assessments have been conducted to evaluate the effects of this compound on various CYP isozymes in human liver microsomes and cultured human hepatocytes. nih.govresearchgate.net
Studies have shown that this compound did not inhibit the activities of several CYP isozymes, including CYP1A2, CYP2C9, CYP2C19, CYP2E1, CYP2D6, CYP2B6, and CYP2C8, at concentrations up to 100 µM in human liver microsomes. nih.gov However, a modest inhibition (<30%) of CYP3A4 activity was observed at a concentration of 100 µM this compound. nih.gov
Regarding enzyme induction, in vitro studies in cultured human hepatocytes indicated that this compound did not induce the activities of CYP1A2, CYP2C19, or CYP3A4/5. nih.gov Based on these in vitro findings, this compound has been identified as a potential inhibitor of CYP3A4 metabolic activity. nih.gov
Here is a summary of the in vitro CYP inhibition findings:
| CYP Isozyme | Inhibition at 100 µM |
| CYP1A2 | No Inhibition |
| CYP2C9 | No Inhibition |
| CYP2C19 | No Inhibition |
| CYP2E1 | No Inhibition |
| CYP2D6 | No Inhibition |
| CYP2B6 | No Inhibition |
| CYP2C8 | No Inhibition |
| CYP3A4 | <30% Inhibition |
Here is a summary of the in vitro CYP induction findings:
| CYP Isozyme | Induction Potential |
| CYP1A2 | No Induction |
| CYP2C19 | No Induction |
| CYP3A4/5 | No Induction |
In Vivo Pharmacokinetic Profiles in Animal Models
In vivo pharmacokinetic studies in animal models, such as rats and tumor-bearing mice, have provided comprehensive data on the absorption, distribution, and excretion of this compound following administration. nih.govnih.gov
Absorption Dynamics
The absorption dynamics of this compound have been evaluated in animal models. While the provided search results primarily detail intravenous administration, which bypasses absorption, studies involving oral administration of related compounds like SH-11037 and SH-11008 (which appears to be this compound based on the context of the search result) in mice suggested neither compound was detected in plasma, potentially due to extensive first-pass metabolism. mdpi.com This highlights the importance of the route of administration on observed absorption.
Tissue Distribution Patterns
Following intravenous administration in rats, this compound was rapidly distributed to normal tissues. nih.gov Drug concentrations in the tissues tested, with the exception of the brain, were found to be two to eight times higher than those in plasma. nih.gov Despite higher tissue concentrations, the half-lives and mean residence times in these tissues were similar to those in plasma. nih.gov Studies in tumor-bearing mice also included the assessment of tissue distribution, including in the tumor. nih.gov
Here is a summary of relative tissue distribution in rats after intravenous administration:
| Tissue (Excluding Brain) | Concentration Relative to Plasma |
| Tested Tissues | 2 to 8 times higher |
Elimination Pathways and Excretion Rates
Elimination of this compound involves both metabolism and excretion. In rats, the kidneys appeared to be dominant organs with high exposure, potentially playing a significant role in the elimination of this compound. nih.gov Excretion studies in rats showed that approximately 0.21% of the administered dose was excreted via urine and 0.72% via feces within 24 hours. nih.gov Additionally, 0.25% was excreted into the bile up to 12 hours after a single dose. nih.gov Studies in tumor-bearing mice also assessed excretion in urine and feces. nih.gov The pharmacokinetic behavior of this compound in rats has been described using a non-compartmental model. nih.gov
Here is a summary of excretion in rats within 24 hours:
| Excretion Pathway | Percentage of Dose |
| Urine | ~0.21% |
| Feces | ~0.72% |
Here is a summary of excretion in rats up to 12 hours:
| Excretion Pathway | Percentage of Dose |
| Bile | ~0.25% |
Preclinical Efficacy Studies and Therapeutic Potential of Shr 110008
In Vitro Antitumor Efficacy Evaluation
In vitro studies are fundamental for understanding the direct effects of a compound on cancer cells and related cellular processes. These evaluations typically involve assessing cytotoxicity, growth inhibition, and cellular uptake mechanisms in various cell lines.
Cell Line Cytotoxicity and Growth Inhibition Assays (e.g., Co-HUVEC, MKN45, GES-1)
Cell line cytotoxicity and growth inhibition assays are widely used to determine the potency of a compound in killing cancer cells or inhibiting their proliferation. Cell lines such as MKN45 (human gastric carcinoma cells) and GES-1 (immortalized fetal gastric mucosal cells) are utilized in gastric cancer research. nih.gov Co-HUVEC cells, which are human umbilical vein endothelial cells co-cultured with gastric cancer cells, are used to study effects on tumor vascular endothelial cells. nih.gov
While these cell lines are employed in preclinical studies to evaluate the effects of potential therapeutics, specific data detailing the cytotoxicity and growth inhibition of SHR-110008 on Co-HUVEC, MKN45, and GES-1 cell lines were not available in the consulted search results. Studies using these cell lines with other compounds, such as Paclitaxel (B517696) encapsulated in nano-lipid carriers, have demonstrated their utility in assessing inhibitory effects on tumor cells and cytotoxicity on healthy cells. nih.gov
Cellular Uptake Studies
Cellular uptake studies investigate how efficiently a compound is internalized by cells. This is a critical factor influencing the intracellular concentration of a drug and, consequently, its efficacy. The mechanism and efficiency of cellular uptake can vary depending on the compound's properties and the cell type. Studies on cellular uptake mechanisms often utilize various techniques to track the compound's entry into cells.
Specific data regarding the cellular uptake of this compound in relevant cell lines were not found in the provided search results. General studies on cellular uptake have shown that factors like nanoparticle size can influence uptake efficiency in processes like receptor-mediated endocytosis.
In Vivo Antitumor Activity in Xenograft Models
In vivo studies using xenograft models are essential for evaluating the antitumor activity of a compound within a living system, providing insights into its efficacy, distribution, and effects on tumor growth in a more complex environment.
Lung Cancer Xenograft Models (e.g., A549)
The A549 xenograft model, derived from human lung adenocarcinoma cells, is a commonly used preclinical model for evaluating therapeutics targeting non-small cell lung cancer (NSCLC). In this model, human A549 cells are typically injected into immunodeficient mice, leading to the formation of a tumor that mimics human lung tumors. This model allows for the assessment of a drug's ability to inhibit tumor growth in vivo.
While the A549 xenograft model is a standard tool in preclinical lung cancer research and has been used to evaluate compounds like docetaxel (B913) and paclitaxel, specific data detailing the in vivo antitumor activity of this compound in A549 xenograft models were not available in the consulted search results.
Gastric Cancer Xenograft Models
Gastric cancer xenograft models are utilized to evaluate the efficacy of potential treatments for gastric malignancies in vivo. These models involve implanting human gastric cancer cells into immunocompromised mice to establish tumors. Various approaches exist for establishing such models, including subcutaneous and orthotopic transplantation, with orthotopic models often considered more clinically relevant as they can better mimic metastasis.
Specific data regarding the in vivo antitumor activity of this compound in gastric cancer xenograft models were not found in the provided search results. Studies in gastric cancer models with other agents have demonstrated the utility of these models in assessing tumor growth inhibition. nih.gov
Comparative Efficacy Against Reference Compounds (e.g., Docetaxel)
Comparing the efficacy of a novel compound against established reference compounds, such as docetaxel, is crucial for determining its potential advantages. Docetaxel is a widely used chemotherapy medication for various cancers, including lung and gastric cancer. Preclinical studies often include comparator arms to benchmark the performance of new agents.
This compound is described as a novel derivative of docetaxel with potentially greater anticancer activity and less toxicity. Current time information in Delhi, IN. However, specific preclinical data directly comparing the efficacy of this compound against docetaxel in the requested in vitro cell line assays or in vivo xenograft models (A549 lung cancer or gastric cancer) were not available in the consulted search results. Clinical trials and preclinical studies with docetaxel have demonstrated its efficacy in various cancer settings, providing a benchmark for comparison.
Analysis of Tumor Growth Inhibition Rates
Preclinical efficacy studies have investigated the antitumor activity of this compound, also known as Felotaxel, in various cancer models. Research indicates that this compound, a derivative of docetaxel, possesses potent antitumor effects. researchgate.netresearchgate.net
In studies utilizing nude mice bearing A549 human lung cancer xenografts, the antitumor activity demonstrated by this compound was found to be 20% higher compared to that of docetaxel. This enhanced activity was observed even when this compound was administered at a lower dose than docetaxel. oup.com
The finding in the A549 xenograft model highlights the potential of this compound to achieve superior tumor growth inhibition relative to docetaxel in this specific preclinical setting. oup.com
Tumor Growth Inhibition Comparison: this compound vs. Docetaxel in A549 Xenografts
| Compound | Model | Relative Antitumor Activity (vs. Docetaxel) | Notes |
| This compound | Nude mice bearing A549 xenografts | 20% higher | Observed at a lower dose than docetaxel. oup.com |
| Docetaxel | Nude mice bearing A5449 xenografts | Baseline (100%) | Comparator compound. oup.com |
Research on Advanced Drug Delivery Systems for Shr 110008
Development of Nano-Lipid Carrier (NLC) Formulations
The development of NLC formulations for compounds like SHR-110008 involves the preparation of colloidal dispersions utilizing a blend of solid and liquid lipids. This combination leads to a less ordered crystal structure within the nanoparticles, potentially offering increased space for drug encapsulation compared to Solid Lipid Nanoparticles (SLNs) researchgate.netfishersci.chwikipedia.org. Various methods can be employed for NLC preparation, including ultrasonication and high-pressure homogenization wikipedia.orgfishersci.sewikipedia.org. The specific lipids, surfactants, and preparation parameters are carefully selected and optimized to achieve desired particle characteristics researchgate.netwikipedia.orgfishersci.senih.gov. For instance, studies on NLCs for other drugs have utilized solid lipids such as glyceryl behenate (B1239552) and liquid lipids like oleic acid, along with surfactants like Poloxamer 188 and Tween 80 researchgate.netfishersci.chwikipedia.orgfishersci.senih.govguidetopharmacology.org. The successful synthesis of modified NLCs, such as those conjugated with specific peptides like GX1 for targeted delivery of encapsulated drugs like paclitaxel (B517696), has been confirmed through analytical techniques like ¹H NMR and MALDI-TOF-MS citeab.commims.comnih.gov.
Physicochemical Characterization of Delivery Systems
Physicochemical characterization is crucial for understanding the properties of NLC formulations and predicting their behavior in biological systems. Key parameters analyzed include particle size distribution and zeta potential.
Particle Size Distribution Analysis
Particle size distribution is a critical characteristic influencing the stability, tissue distribution, and cellular uptake of nanoparticles fishersci.seguidetopharmacology.org. Dynamic Light Scattering (DLS) is a common technique used to determine the average particle size and polydispersity index (PDI) of NLC dispersions fishersci.sewikipedia.orgnih.gov. A narrow particle size distribution, indicated by a low PDI (typically between 0.1 and 0.3), suggests a homogeneous population of nanoparticles nih.govguidetopharmacology.org. Studies on NLCs encapsulating various drugs have reported average particle sizes ranging from tens to hundreds of nanometers fishersci.sewikipedia.orgnih.govguidetopharmacology.org. For example, paclitaxel-loaded NLCs have been reported to have average size distributions less than or equal to 222 nm citeab.commims.comnih.gov. Another study on a different NLC formulation reported a mean particle size of 119.7 ± 37.30 nm with a PDI of 0.12 citeab.com.
Here is an illustrative table of particle size data observed in studies involving NLCs encapsulating different compounds:
| Formulation Type | Average Particle Size (nm) | PDI | Reference |
| GX1-modified PTX-NLCs | ≤ 222 | Not specified | citeab.commims.comnih.gov |
| Nano-emulsion (different drug) | 119.7 ± 37.30 | 0.12 | citeab.com |
| Optimized NLC formulation (different drug) | 60 - 80 | Not specified | fishersci.se |
| Optimized NLC formulation (different drug) | 56 | Not specified | fishersci.se |
| 5-FU-NLC (optimized) | 209.21 ± 5.85 | 0.352 ± 0.060 | nih.gov |
| NLCs with Passiflora edulis seeds oil | ~150 | < 0.3 | wikipedia.org |
| Liposomes (different drug) | 210.8 | 0.182 | |
| Rivastigmine-loaded NLCs | 114.0 ± 1.9 or 109.0 ± 0.9 | 0.221 ± 0.003 or 0.196 ± 0.007 | |
| Ganciclovir-loaded NLCs | 132.9 ± 1.2 | 0.182 ± 0.2 | |
| TAC-loaded NLCs | 393.3 ± 29.68 | Not specified | |
| Apremilast-loaded NLCs | 758 | 0.339 | guidetopharmacology.org |
| Raloxifene-loaded NLCs | 32.50 ± 5.12 | Not specified |
Zeta Potential Measurement
Zeta potential is a measure of the surface charge of nanoparticles and is a key indicator of their colloidal stability fishersci.senih.gov. A sufficiently high absolute zeta potential value (either positive or negative) leads to electrostatic repulsion between particles, preventing aggregation and promoting stability fishersci.se. Zeta potential is typically determined by measuring the electrophoretic mobility of the particles using techniques like Laser Doppler Velocimetry (LDV) fishersci.se. While a zeta potential of <-30 mV is often associated with good physical stability, some formulations with nonionic surfactants can also exhibit stability fishersci.senih.gov. Studies on various NLC formulations have reported zeta potential values ranging from slightly negative to around -30 mV or lower fishersci.sewikipedia.orgnih.govguidetopharmacology.org. For instance, optimized NLC formulations have shown zeta potentials up to -30mV or around -38mV fishersci.se. Other NLC formulations have reported zeta potentials between -17.34 mV and -24.91 mV or around -30 mV wikipedia.orgnih.gov.
Here is an illustrative table of zeta potential data observed in studies involving NLCs encapsulating different compounds:
| Formulation Type | Zeta Potential (mV) | Reference |
| Optimized NLC formulation (different drug) | up to –30 | fishersci.se |
| Optimized NLC formulation (different drug) | around –38 | fishersci.se |
| NLC formulations (different drug) | -17.34 to -24.91 | nih.gov |
| 5-FU-NLC (optimized) | -21.32 ± 1.2 | nih.gov |
| NLCs with Passiflora edulis seeds oil | around -30 | wikipedia.org |
| Liposomes (different drug) | -31.2 | |
| Rivastigmine-loaded NLCs | −30.6 ± 0.3 or −30.5 ± 0.3 | |
| Ganciclovir-loaded NLCs | -11.45 ± 0.8 | |
| TAC-loaded NLCs | -18.3 ± 6.19 | |
| Apremilast-loaded NLCs | -33.3 | guidetopharmacology.org |
| Raloxifene-loaded NLCs | −12.8 ± 3.2 |
Performance Evaluation of Encapsulated this compound
The performance of encapsulated compounds within NLCs is evaluated through in vitro studies assessing drug release kinetics and cellular uptake mechanisms.
In Vitro Drug Release Kinetics
In vitro drug release studies are conducted to understand how the encapsulated compound is released from the NLC matrix over time in a simulated physiological environment fishersci.se. The dialysis bag method is a common technique used for this evaluation. The release profile can influence the drug's bioavailability and therapeutic effect. NLCs are designed to provide controlled and sustained drug release, although an initial burst release may also be observed due to the drug adsorbed on the nanoparticle surface wikipedia.org. Studies on NLCs with various drugs have shown different release patterns, including initial burst release followed by sustained release over extended periods citeab.com. For example, paclitaxel-loaded NLCs showed a burst release in the initial hours, with complete release occurring over approximately 14 hours, compared to much faster release of the free drug citeab.com. The composition and structure of the NLCs, including particle size, morphology, and the type of surfactant, can influence the drug release profile.
Here is an illustrative table of in vitro drug release data observed in studies involving NLCs encapsulating different compounds:
| Formulation Type | Initial Burst Release (% at time) | Sustained Release Duration | Reference |
| PTX-NLCs | 50.31% at 2 hours | ~14 hours for 100% release | citeab.com |
| GX1-PTX-NLCs | 47.24% at 2 hours | ~14 hours for 100% release | citeab.com |
| Nano-emulsion (different drug) | 42% over 2 days | up to 26 days | citeab.com |
| Ganciclovir-loaded NLCs | Biphasic pattern (burst then persistent) | over 24 hours (close to 70%) | |
| SBO-NLCs | Constant release initially | Faster release within 24h, higher at 48h than free SBO | |
| Curcumin-loaded NLCs | Burst release over first 4 hours | Regulated release up to 12 hours (approx. 85% for F1) | wikipedia.org |
| Raloxifene-loaded NLCs | Burst release for initial 8 hours | Sustained release up to 36 hours |
Enhanced Cellular Uptake Mechanisms of Formulations
Enhanced cellular uptake is a key advantage of nanoparticle-based drug delivery systems, facilitating the accumulation of the therapeutic compound within target cells. NLCs can improve cellular uptake compared to free drugs or less sophisticated formulations citeab.commims.comnih.gov. Studies evaluating cellular uptake often utilize fluorescently labeled nanoparticles or encapsulated compounds and assess their internalization by cells using techniques like fluorescence microscopy or spectrophotometry mims.comnih.gov. For example, research on GX1-modified paclitaxel-loaded NLCs demonstrated that these modified NLCs were largely concentrated in certain cells, and their uptake rates were higher than those of the free drug and unmodified NLCs citeab.commims.comnih.gov. This enhanced uptake can be attributed to various mechanisms, including endocytosis, and can be further improved by surface modifications with targeting ligands.
Impact of Delivery Systems on Preclinical Therapeutic Outcomes
The application of advanced delivery systems to therapeutic compounds is investigated in preclinical studies to understand their influence on treatment effectiveness. These studies often utilize animal models to evaluate how different formulations or delivery strategies affect the drug's performance. The impact of such systems on preclinical therapeutic outcomes can be assessed by examining factors such as improved antitumor efficacy and the modulation of systemic exposure and tissue distribution.
Improved Antitumor Efficacy in Animal Models
Preclinical studies in animal models are crucial for evaluating the potential of drug delivery systems to enhance the antitumor efficacy of compounds. While specific detailed data on the improved antitumor efficacy of this compound when delivered via advanced systems was not extensively available in the searched literature, the general principle is that effective delivery can lead to better therapeutic outcomes. For instance, studies on other therapeutic agents delivered via nanoparticle-based systems have shown promise in preclinical settings for enhancing tumor targeting and improving therapeutic outcomes in conditions like glioblastoma multiforme (GBM) Current time information in Delhi, IN.. Animal models serve as a means to assess the effectiveness of drug candidates in treating specific diseases, allowing researchers to measure parameters such as tumor growth inhibition nih.gov. Predictive pharmacokinetic/pharmacodynamic modeling can also be used in animal xenograft models to predict in vivo efficacy nih.gov. The retention of a compound within tumor cells can contribute to the prevention of further tumor growth, as demonstrated in studies involving PROTAC molecules in lung cancer models.
Modulation of Systemic Exposure and Tissue Distribution
Drug delivery systems play a significant role in modulating the systemic exposure and tissue distribution of therapeutic agents. Systemic administration, where a substance enters the bloodstream and circulates throughout the body, can result in widespread distribution, primarily in vascularized tissues. However, this can also lead to wide dispersion and potential off-target effects. Advanced delivery systems are designed to influence how a drug is distributed within the body, aiming for targeted delivery to reduce systemic exposure and increase concentration at the desired site.
For compounds like taxel (SHR110008), the use of indicated drug vehicles and intravenous (IV) delivery has been mentioned in the context of preclinical studies, although oral administration was noted as not indicated. The goal of systemic administration is to expose more tissues to the substance, but the distribution is often uneven due to factors like blood perfusion, plasma protein and tissue binding, and the rate of blood flow. Drug tissue distribution is a complex process influencing the delivery, retention, and removal of a drug.
Targeted delivery systems, such as drug-eluting implants, have demonstrated the ability to provide targeted, sustained, and efficient dosing to local tissues, resulting in low levels of the compound detected in plasma and potentially minimizing systemic side effects. Similarly, nanoparticle-based drug delivery has the potential to reduce drug-related toxicity and increase specificity by facilitating accumulation at or near the site of tumors Current time information in Delhi, IN.. The design of delivery systems can exploit factors like endothelial cells' role in regulating vascular permeability to ensure therapeutic agents reach compromised regions with minimal off-target effects. Achieving favored drug concentrations in target organs instead of just high systemic exposure is a potential strategy, particularly for compounds with slow membrane permeation.
Analytical Methodologies and Research Techniques for Shr 110008
Bioanalytical Method Development and Validation
Bioanalytical method development and validation are essential steps to ensure that methods used for quantifying SHR-110008 in biological matrices are reliable and meet regulatory standards. nih.govrrml.ro This involves establishing procedures for sample preparation and analysis, followed by a thorough validation process. nih.goveuropa.eu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and sensitive technique for the quantification of this compound in biological matrices such as plasma, urine, feces, and tissues. nih.govnih.govpayeshdarou.ir A rapid and sensitive LC-MS/MS method has been developed and validated for the determination of this compound in tumor-bearing mice plasma, urine, feces, and various tissues (brain, heart, liver, lung, kidney, and tumor). nih.gov Sample preparation typically involves liquid-liquid extraction. nih.gov This method has been successfully applied to pharmacokinetic, tissue distribution, and excretion studies in mice. nih.gov LC-MS/MS methods are favored for their high sensitivity, specificity, and rapid analysis capabilities in complex biological samples. payeshdarou.irmdpi.com
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is another chromatographic technique employed for the quantification of this compound. researchgate.netscispace.com An HPLC method has been developed for the determination of felotaxel in rat plasma and human plasma and urine. scispace.com This method typically involves reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of solvents such as formic acid and acetonitrile. scispace.com Detection is often performed using a UV detector at a specific wavelength, such as 275 nm. scispace.com While LC-MS/MS generally offers higher sensitivity, HPLC with UV detection can also be suitable for quantification depending on the required detection limits and matrix complexity. zju.edu.cnjasco-global.com
Method Validation Parameters: Accuracy, Precision, Linearity, Lower Limit of Quantification, Recovery, and Stability
Validation of bioanalytical methods for this compound involves evaluating several key parameters to ensure the method's reliability and suitability for its intended purpose. These parameters include:
Accuracy: Assesses the closeness of the measured value to the true concentration. rrml.ronpra.gov.my
Precision: Evaluates the variability of measurements, typically expressed as within-run and between-run precision. rrml.ronpra.gov.my For the LC-MS/MS method for this compound in mouse matrices, accuracy and precision ranged from 86.1% to 107.2% and 1.1% to 9.2%, respectively. nih.gov For an HPLC method, intra-day and inter-day precision were reported to be less than 6.9%, and accuracy values were between 87.3% and 107.4%. scispace.com
Linearity: Demonstrates that the analytical response is directly proportional to the analyte concentration over a defined range. nih.govnpra.gov.my Calibration curves for the LC-MS/MS method showed satisfactory linearity with r² ≥ 0.995. nih.gov An HPLC method was found to be linear in the range of 5–1,000 ng/mL. scispace.com
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.govrrml.ronpra.gov.my The LLOQ for the LC-MS/MS method was 10 ng/ml for most mouse matrices, and 1 ng/ml for mouse plasma and brain. nih.gov For an HPLC method, the LLOQ was 5 ng/mL in plasma. scispace.com
Recovery: Measures the efficiency of the extraction procedure, indicating the amount of analyte recovered from the biological matrix. rrml.ronpra.gov.my Recoveries for the LC-MS/MS method ranged from 73.9% to 96.1%. nih.gov Extraction recoveries for an HPLC method were reported to be more than 80.5%. scispace.com
Stability: Assesses the stability of this compound in the biological matrix under various storage and handling conditions. nih.govnpra.gov.my Stability studies for the LC-MS/MS method showed that this compound was stable during the assay procedure and long-term storage (85.1% to 101.5%). nih.gov
In Vitro Cell-Based Research Methodologies
In vitro cell-based methodologies are fundamental for evaluating the biological activity of this compound, including its efficacy against cancer cells. frontiersin.org These techniques provide controlled environments to study cellular responses without the complexities of a whole organism. frontiersin.org
Cell Culture Techniques for Efficacy Studies
Cell culture techniques involve maintaining and growing cells in a laboratory setting under controlled conditions, including appropriate media, temperature, and CO2 levels. nih.gov Various cell lines, including cancer cell lines, are used to assess the efficacy of this compound. researchgate.netmdpi.com Both two-dimensional (2D) monolayer cultures and three-dimensional (3D) cell culture systems, such as spheroids, are employed to better mimic the in vivo tumor microenvironment. mdpi.com Cell culture allows for the investigation of specific cellular pathways and interactions relevant to the compound's mechanism of action. frontiersin.org
Cell Viability and Inhibition Assays (e.g., CCK8 Assay)
Cell viability and inhibition assays are used to determine the effect of this compound on cell growth, proliferation, and survival. The Cell Counting Kit-8 (CCK-8) assay is a common colorimetric method used for this purpose. medchemexpress.comabcam.comdojindo.com The CCK-8 assay is based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases in viable cells, producing an orange-colored formazan (B1609692) dye that is soluble in the culture medium. abcam.comdojindo.comsigmaaldrich.com The intensity of the color produced is directly proportional to the number of viable cells. abcam.comdojindo.com This assay is sensitive and allows for the determination of the number of viable cells in cell proliferation and cytotoxicity assays. medchemexpress.comdojindo.comsigmaaldrich.com CCK-8 assays have been used to assess the inhibitory effect of related compounds on cell proliferation and viability. nih.goveuropa.eudemarcheiso17025.com
In Vivo Animal Model Methodologies
In vivo animal models, particularly xenograft models, are critical tools in the preclinical evaluation of novel anti-cancer agents like this compound. These models allow researchers to assess the efficacy of a compound in a complex biological system, observing its effects on tumor growth, metastasis, and the tumor microenvironment. Studies involving this compound have utilized in vivo approaches to investigate its antitumor activity. nih.gov
Establishment and Maintenance of Xenograft Tumor Models
The establishment of xenograft tumor models typically involves the subcutaneous or orthotopic implantation of human cancer cells or tumor tissue fragments into immunocompromised rodents, most commonly nude mice. These mice lack a functional immune system, preventing rejection of the human graft. Cell line-derived xenografts (CDXs) involve implanting established cancer cell lines, while patient-derived xenografts (PDXs) use tissue directly from a patient's tumor, which can better maintain the original tumor's characteristics. nih.gov, epo-berlin.com
Once implanted, the tumors are maintained by providing appropriate housing conditions and monitoring the health and well-being of the animals. Tumor growth is regularly assessed to determine the appropriate time to initiate treatment, often when tumors reach a predetermined volume, such as 100 mm³, to ensure reliable growth and observable treatment response. researchgate.net While specific detailed protocols for establishing and maintaining xenografts solely for this compound studies were not extensively detailed in the available literature, the general principles of xenograft methodology are applied. Studies evaluating the antitumor activity of this compound against human lung cancer xenografts in nude mice have been reported. nih.gov
Quantitative Measurement of Tumor Volume
Quantitative measurement of tumor volume is a primary endpoint in in vivo xenograft studies to evaluate the efficacy of a therapeutic agent. Tumor dimensions are typically measured non-invasively at regular intervals using calipers. The length (L) and width (W) of the tumor are recorded, and the tumor volume (V) is commonly calculated using formulas such as V = (L × W²) / 2 or similar variations. researchgate.net More advanced techniques, such as 3D imaging methods, can also be employed for more precise volume monitoring, particularly in models like the chick chorioallantoic membrane (CAM) assay. nih.gov, nih.gov
Changes in tumor volume over time in treated groups compared to control groups provide crucial data on the compound's ability to inhibit tumor growth. Research on the antitumor activity of TM-2 (SHR110008), a derivative of docetaxel (B913), against A549 human lung cancer xenografts in nude mice demonstrated a tumor control rate value and a T/C (treatment/control) value, indicating the impact on tumor proliferation relative to the control group. nih.gov These values are derived from quantitative measurements of tumor volume throughout the study period.
Concluding Remarks and Future Research Perspectives for Shr 110008
Identification of Research Gaps in Molecular Mechanisms
While SHR-110008 is understood to be a taxane (B156437) derivative, implying a mechanism involving microtubule stabilization similar to other taxanes like paclitaxel (B517696), detailed molecular mechanisms specific to this compound may have research gaps. Future research should aim to precisely delineate its interactions with tubulin, including binding sites and effects on microtubule dynamics, potentially revealing unique characteristics compared to existing taxanes. Investigating downstream signaling pathways affected by this compound treatment could also uncover novel insights into its cellular effects and potential for overcoming resistance mechanisms observed with other taxanes. Filling these gaps through detailed biochemical and cell biology studies is crucial for rational drug development and combination strategies.
Opportunities for Combination Therapy Research in Preclinical Settings
The potential for this compound in combination therapy warrants significant preclinical investigation. Combining this compound with agents targeting different pathways involved in cancer cell growth, survival, or the tumor microenvironment could lead to synergistic effects and overcome resistance. Preclinical studies could explore combinations with targeted therapies, immunotherapies, or other chemotherapeutic agents. For instance, research into combining taxanes with agents that modulate the tumor microenvironment or enhance anti-tumor immunity is an active area. Evaluating the efficacy and potential synergy of this compound in various preclinical cancer models in combination with other agents is a critical step before considering clinical translation. Preclinical studies evaluating combination therapies often assess outcomes such as tumor growth inhibition and effects on specific molecular markers.
Exploration of Novel Analogues and Optimized Delivery Platforms
Given that this compound is a semi-synthetic derivative, there is potential for the exploration of novel analogues to optimize its pharmacological properties, including efficacy, solubility, and reduced off-target effects. Structure-activity relationship studies could guide the design and synthesis of next-generation compounds with improved therapeutic profiles. Furthermore, optimizing the delivery of this compound is an important area for future research. Novel drug delivery platforms, such as nanoparticles or liposomal formulations, could potentially enhance its tumor-specific delivery, improve its pharmacokinetic profile, and reduce systemic toxicity, building upon research into delivery systems for other taxanes like paclitaxel.
Q & A
Basic Research Questions
Q. How to formulate a research question for studying SHR-110008's pharmacological properties?
- Methodological Answer : Begin by narrowing the scope using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention, Comparison, Outcome). For example:
- Population: Specific cell lines or preclinical models relevant to this compound's target.
- Intervention: Dose-response relationships or molecular interactions.
- Outcome: Metrics such as binding affinity, metabolic stability, or toxicity thresholds.
Ensure the question is specific enough to avoid overly broad literature gaps but flexible enough to permit iterative hypothesis testing .
Q. What are the key considerations in designing experiments to evaluate this compound's mechanism of action?
- Methodological Answer :
- Variables : Define independent (e.g., concentration, exposure time) and dependent variables (e.g., enzyme inhibition, gene expression).
- Controls : Include positive/negative controls (e.g., known inhibitors/solvents) to validate assay conditions.
- Reproducibility : Use triplicate measurements and blinded data analysis to reduce bias.
- Statistical Power : Calculate sample sizes using pilot data to ensure adequate detection of effect sizes .
Q. How to ensure data reliability when assessing this compound's efficacy in preclinical models?
- Methodological Answer :
- Standardization : Adopt validated protocols (e.g., OECD guidelines for toxicity testing).
- Replication : Repeat experiments across multiple batches or animal cohorts.
- Quality Control : Use reference compounds and calibrate instruments (e.g., HPLC, mass spectrometry) before data collection.
- Ethical Compliance : Document approval from institutional review boards for animal/human tissue studies .
Advanced Research Questions
Q. How to address discrepancies in experimental data when analyzing this compound's biochemical interactions?
- Methodological Answer :
- Error Analysis : Quantify technical (e.g., pipetting variability) and biological (e.g., model heterogeneity) uncertainties.
- Hypothesis Testing : Use Bayesian statistics to compare alternative explanations (e.g., off-target effects vs. assay interference).
- Cross-Validation : Apply orthogonal methods (e.g., SPR for binding affinity, followed by ITC for thermodynamic profiling).
- Meta-Analysis : Aggregate data from independent labs to identify consensus trends .
Q. What methodologies are effective for integrating multi-omics data to study this compound's systemic effects?
- Methodological Answer :
- Data Integration Frameworks : Use tools like Pathway Enrichment Analysis (KEGG, Reactome) to link transcriptomic/proteomic data to biological pathways.
- Network Pharmacology : Map this compound's targets onto protein-protein interaction networks to identify synergistic/antagonistic nodes.
- Machine Learning : Train models on omics datasets to predict dose-dependent responses or resistance mechanisms.
- Validation : Confirm computational predictions with targeted in vitro assays (e.g., CRISPR knockdown of predicted targets) .
Q. How to apply systematic review frameworks to synthesize existing literature on this compound's therapeutic potential?
- Methodological Answer :
- PRISMA Guidelines : Systematically screen databases (PubMed, Scopus) using keywords like "this compound AND [mechanism/toxicity/efficacy]."
- Risk of Bias Assessment : Use tools like SYRCLE for preclinical studies or GRADE for clinical data.
- Meta-Analysis : Pool effect sizes across studies (e.g., IC50 values) using random-effects models to account for heterogeneity.
- Gap Identification : Highlight understudied areas (e.g., long-term safety, cross-species pharmacokinetics) for future research .
Data Contradiction and Validation
Q. How to resolve conflicting findings in dose-response studies of this compound?
- Methodological Answer :
- Source Analysis : Compare experimental conditions (e.g., cell line specificity, serum concentration in media).
- Sensitivity Analysis : Test if outliers disproportionately influence conclusions.
- Mechanistic Modeling : Use Hill equation fits to distinguish between allosteric vs. competitive inhibition patterns.
- Collaborative Replication : Share protocols with independent labs to verify reproducibility .
Ethical and Interdisciplinary Considerations
Q. How to design ethically compliant studies involving this compound and human-derived samples?
- Methodological Answer :
- Informed Consent : Ensure participant consent forms specify the use of this compound in in vitro assays.
- Data Anonymization : Encrypt patient-derived genomic data to comply with GDPR/HIPAA.
- Interdisciplinary Review : Consult bioethicists and pharmacologists to balance innovation with risk mitigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
